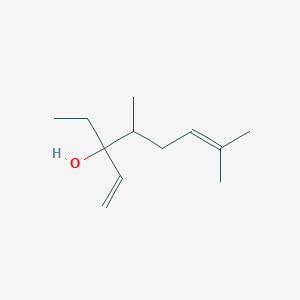

3-Ethyl-4,7-dimethyl-1,6-octadien-3-ol

Description

Properties

Molecular Formula |

C12H22O |

|---|---|

Molecular Weight |

182.30 g/mol |

IUPAC Name |

3-ethyl-4,7-dimethylocta-1,6-dien-3-ol |

InChI |

InChI=1S/C12H22O/c1-6-12(13,7-2)11(5)9-8-10(3)4/h6,8,11,13H,1,7,9H2,2-5H3 |

InChI Key |

SUTRWUGZEHMQJH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=C)(C(C)CC=C(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table compares linalool with structurally related terpenes and alcohols, highlighting their chemical profiles, natural sources, and applications:

Key Comparative Insights :

Structural Differences: Linalool is an acyclic monoterpene alcohol, whereas γ-terpinene is a cyclic monoterpene hydrocarbon . Hotrienol differs by an additional double bond (1,5,7-octatrien-3-ol vs. 1,6-octadien-3-ol), altering its aroma profile and making it a unique marker for Zweigelt wines .

Functional Comparisons: Antimicrobial Activity: Linalool exhibits broad-spectrum antimicrobial effects against pathogens like Listeria monocytogenes , while γ-terpinene is less potent but still effective in food preservation . Industrial Use: Linalool and its ester derivative linalyl formate dominate fragrance industries, whereas 3-octanol is more niche, used in herbal products .

Natural Occurrence: Linalool is ubiquitous in aromatic plants, whereas hotrienol is specific to certain wines, and 3-octanol is prominent in fungi like Antrodia juniperina .

Research Findings and Contradictions

- Wine Authentication: Hotrienol’s exclusive presence in Zweigelt wines (absent in Rondo wines) contrasts with linalool’s variable occurrence, highlighting its role in beverage industry quality control .

- Antioxidant Efficacy : Linalool’s DPPH radical scavenging (IC₅₀: 29.7 µg/mL) outperforms many terpenes, though γ-terpinene synergizes with other antioxidants in essential oils .

- Safety Profile: Linalool is non-irritating and low-toxicity , but its synthetic analogs (e.g., artificial fragrances) may pose undisclosed health risks .

Preparation Methods

Reaction Overview

A widely documented method involves the conversion of geraniol (3,7-dimethyl-1,6-octadien-3-ol) to 3-ethyl-4,7-dimethyl-1,6-octadien-3-ol through a two-step allylic amination process. Geraniol is first treated with sodium hydride (NaH) in anhydrous ether to generate an alkoxide intermediate, which subsequently reacts with trichloroacetonitrile under controlled conditions.

Stepwise Procedure

-

Alkoxide Formation : Geraniol (15.4 g, 0.0993 mol) is dissolved in anhydrous diethyl ether and reacted with NaH at −10 to 0°C. Hydrogen gas evolution confirms alkoxide formation.

-

Trichloroacetonitrile Addition : Trichloroacetonitrile (10.0 mL, 0.0996 mol) is added dropwise, maintaining temperatures below 0°C to minimize side reactions.

-

Imidate Intermediate Isolation : The reaction mixture is concentrated, washed with pentane, and filtered to yield the imidate (27–29 g, 90–97% yield).

Thermal Rearrangement

The imidate undergoes thermal rearrangement in refluxing xylene (8 hours) to form 3,7-dimethyl-3-trichloroacetamido-1,6-octadiene. Subsequent hydrolysis with aqueous NaOH in ethanol produces the target alcohol in 65–75% yield.

Halogenation-Elaboration Strategy

Phosphorus Tribromide-Mediated Bromination

3-Ethyl-4,7-dimethyl-1,6-octadien-3-ol is converted to 1-bromo-3-ethyl-4,7-dimethyl-2,6-octadiene using phosphorus tribromide (PBr₃). This method exploits allylic bromination with concomitant double-bond isomerization.

Reaction Conditions

Mechanistic Insights

The reaction proceeds via an SN2' mechanism, where PBr₃ coordinates to the hydroxyl group, facilitating bromide displacement and allylic rearrangement.

Saucy-Marbet and Julia Syntheses

Saucy-Marbet Method

This approach involves the base-catalyzed condensation of allylic alcohols with acetylenes, followed by partial hydrogenation. For 3-ethyl-4,7-dimethyl-1,6-octadien-3-ol, the method employs:

-

Starting Material : A terpene-derived dienol.

-

Catalyst : Sodium amide (NaNH₂) in liquid ammonia.

-

Hydrogenation : Partial saturation using a lead/palladium catalyst deactivated with quinoline.

Comparative Analysis of Methods

Reaction Optimization and Challenges

Temperature Control

Low temperatures (−10 to 0°C) are critical during trichloroacetonitrile addition to prevent epoxidation of the diene system. Exothermic reactions require careful monitoring to avoid thermal degradation.

Solvent Selection

Byproduct Formation

-

Polymerization : Observed in halogenation routes if temperatures exceed 5°C.

-

Epoxide Byproducts : Result from inadvertent oxidation during Saucy-Marbet synthesis.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 3-Ethyl-4,7-dimethyl-1,6-octadien-3-ol in complex biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for volatile terpenoid analysis. Use polar capillary columns (e.g., DB-5MS) with optimized temperature gradients to resolve structurally similar compounds. Retention indices (RI) and spectral libraries (e.g., NIST) should be cross-referenced for identification . For quantification, internal standards like deuterated analogs or homologous compounds (e.g., linalool-d₅) can minimize matrix effects.

Q. How can the stereochemical configuration of 3-Ethyl-4,7-dimethyl-1,6-octadien-3-ol be experimentally determined?

- Methodological Answer : Chiral chromatography using cyclodextrin-based columns (e.g., β-cyclodextrin) or nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers. For NMR, analyze splitting patterns in the hydroxyl (-OH) and ethyl group proton signals, as stereochemistry alters coupling constants .

Q. What safety protocols are critical when handling 3-Ethyl-4,7-dimethyl-1,6-octadien-3-ol in laboratory settings?

- Methodological Answer : Due to structural similarity to linalool (flammable liquid, Category 3), use explosion-proof equipment and avoid open flames above 75°C. Implement local exhaust ventilation to limit inhalation exposure. Personal protective equipment (PPE) should include nitrile gloves and safety goggles, as terpenoid alcohols can irritate skin and eyes .

Advanced Research Questions

Q. How can discrepancies in reported solubility data for 3-Ethyl-4,7-dimethyl-1,6-octadien-3-ol be resolved?

- Methodological Answer : Conflicting solubility values often arise from purity variations or solvent history. Standardize experimental conditions using purified samples (≥99% by GC) and degassed solvents. Measure solubility via gravimetric analysis in triplicate, and validate with techniques like shake-flask HPLC. Cross-reference with predictive models (e.g., Hansen solubility parameters) to identify outliers .

Q. What experimental strategies elucidate the compound’s role in plant volatile-mediated ecological interactions?

- Methodological Answer : Combine in situ headspace sampling (SPME fibers) with behavioral assays (olfactometers) to test insect attraction/repulsion. Pair with transgenic plant models (e.g., CRISPR-knockout lines) to silence biosynthetic pathways (e.g., terpene synthases) and observe ecological impacts. Multivariate analyses (PCA, PLS-DA) can correlate compound abundance with ecological outcomes .

Q. How does 3-Ethyl-4,7-dimethyl-1,6-octadien-3-ol influence terpenoid biosynthesis in planta?

- Methodological Answer : Isotopic labeling (¹³C-mevalonate or ¹³C-DOXP) can track precursor flux into downstream metabolites. Use heterologous expression (e.g., E. coli or yeast) to characterize enzyme kinetics of modifying enzymes (e.g., cytochrome P450s). Metabolomic profiling (LC-MS/MS) of engineered strains reveals pathway crosstalk .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity (e.g., antimicrobial vs. neutral effects) for this compound?

- Methodological Answer : Bioactivity variability may stem from enantiomeric differences (e.g., (R)- vs. (S)-forms) or assay conditions. Standardize testing using enantiomerically pure samples and controlled microbial inoculum sizes. Include positive controls (e.g., linalool) to benchmark activity thresholds .

Q. How should researchers address inconsistencies in GC-MS retention indices for 3-Ethyl-4,7-dimethyl-1,6-octadien-3-ol across databases?

- Methodological Answer : Calibrate retention indices using hydrocarbon standards (C₈–C₂₀) under identical GC conditions. Cross-validate with dual-column systems (polar + non-polar) to resolve co-eluting peaks. Report RI values alongside column specifications (e.g., SE-30, BP-1) to enable replication .

Tables for Key Data

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.